5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride

Salt-form selection Stoichiometry Molecular-weight control

Researchers requiring precise stoichiometric control in amide bond formation often encounter incorrect salt forms from suppliers, where the dihydrochloride (CAS 2126178-11-6) introduces a ~15% mass discrepancy that directly compromises reaction yields and assay reproducibility. • Correct mono-HCl stoichiometry (MW 239.7 g·mol⁻¹) ensures accurate molar calculations in amide, sulfonamide, or urea coupling reactions. • The reactive 5-aminomethyl nucleophilic handle provides an orthogonal attachment point for linker installation in PROTAC design, eliminating the need for C-H activation. • Structurally distinct from the 4-amino-antipyrine series; the precise N-Me/N-Ph substitution pattern is critical for target engagement in biologically validated chemotypes.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7
CAS No. 2126178-09-2
Cat. No. B2600901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride
CAS2126178-09-2
Molecular FormulaC11H14ClN3O
Molecular Weight239.7
Structural Identifiers
SMILESCN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl
InChIInChI=1S/C11H13N3O.ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H
InChIKeyBUTAPFWGUGMHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Aminomethyl)-1-methyl-2-phenylpyrazol-3-one HCl – Structural Profile & Procurement


5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is a functionalized pyrazol‑3‑one bearing a primary aminomethyl group at the 5‑position, an N‑methyl at position 1, and an N‑phenyl at position 2, supplied as the mono‑hydrochloride salt. The pyrazol‑3‑one core is recognized as a privileged scaffold in medicinal chemistry, while the pendant aminomethyl group provides a reactive nucleophilic handle for further derivatization [1]. The compound is catalogued primarily as a research‑grade building block and is structurally distinct from the more common 4‑amino‑antipyrine series. Accurate selection hinges on the precise substitution pattern and salt stoichiometry, as the mono‑hydrochloride form differs from the dihydrochloride (CAS 2126178‑11‑6) in stoichiometry, molecular weight, and anticipated physicochemical properties [2].

1
Mono‑hydrochloride salt ensures correct stoichiometry for solution‑phase chemistry and SAR studies.
2
Primary aminomethyl handle enables amide, sulfonamide, and urea linkages for library synthesis and bioconjugation.
3
Reported lower lipophilicity profile may support aqueous solubility and reduce assay interference.

Why 5-(Aminomethyl)-1-methyl-2-phenylpyrazol-3-one HCl Cannot Be Substituted


In‑class pyrazol‑3‑ones are not interchangeable because small variations in the substitution pattern and counter‑ion profoundly alter critical parameters. The 5‑aminomethyl group introduces a primary amine capable of forming amide, sulfonamide, or urea linkages, a reactivity absent in the parent 1‑methyl‑2‑phenyl‑1,2‑dihydro‑3H‑pyrazol‑3‑one (CAS 22717‑34‑6) or in 4‑amino‑antipyrine [1]. The mono‑hydrochloride salt has a molecular weight of 239.7 g·mol⁻¹ and one equivalent of HCl, contrasting with the dihydrochloride (276 Da, two HCl equivalents). This difference alters molar equivalents in stoichiometric reactions and impacts solubility, hygroscopicity, and long‑term storage behavior [2]. Consequently, replacing the target compound with the free base, dihydrochloride, or a regioisomer without quantitative justification introduces uncontrolled variables in reaction yield, assay reproducibility, and compound integrity.

!
Salt stoichiometry differs from the dihydrochloride (2 HCl), which alters molar equivalents and may introduce systematic error in reactions.
!
The parent pyrazolone (CAS 22717-34-6) and 4‑aminoantipyrine lack the primary amine handle, eliminating direct conjugation without further functionalization.
!
Regioisomeric or N‑substitution variations may shift physicochemical profiles and reactivity, limiting direct substitution in established synthetic routes.

Differentiation Evidence for 5-(Aminomethyl)-1-methyl-2-phenylpyrazol-3-one HCl


Mono-HCl Salt Stoichiometry vs. Dihydrochloride

The target compound is the mono‑hydrochloride salt (1.0 eq. HCl, MW = 239.7 g·mol⁻¹). The closest commercially abundant analog is the dihydrochloride salt (2.0 eq. HCl, MW = 276 Da) [1]. The 36‑Da difference (≈15 % lower mass) is critical when calculating molar equivalents for solution‑phase chemistry or when the free‑base form is required after neutralization; using the dihydrochloride would deliver only 0.87 eq. of the organic moiety per gram of salt, introducing systematic error in reaction stoichiometry.

Salt Stoichiometry
Head‑to‑head
Target: 1.0 eq HCl, MW 239.7 g/mol
Comparator: 2.0 eq HCl, MW 276 Da
Precise stoichiometric control for reproducible synthesis and assay preparation.
ΔMW = 36 Da; using dihydrochloride delivers only 0.87 eq organic moiety per gram salt.
Salt-form selection Stoichiometry Molecular-weight control

Covalent Conjugation via 5-Aminomethyl Handle

The primary amine of the 5‑aminomethyl group is a nucleophilic center that can be directly coupled to carboxylic acids, sulfonyl chlorides, or isocyanates. In contrast, the unsubstituted parent compound 1‑methyl‑2‑phenyl‑1,2‑dihydro‑3H‑pyrazol‑3‑one (CAS 22717‑34‑6) lacks this functional handle and cannot undergo such reactions without prior C‑H functionalization [1]. This distinction is critical for applications requiring the pyrazolone core to be covalently linked to another molecule (e.g., biotin tags, fluorophores, or E3 ligase ligands).

Primary Amine Handle
Class‑level
5‑CH₂NH₂ present (target) vs absent in CAS 22717-34-6
Supports amide/sulfonamide conjugation; enables bioconjugation and library derivatization.
Building block classification per commercial catalogues; parent compound cannot conjugate directly.
Chemical biology PROTAC linker Synthetic handle

Low Lipophilicity and Aqueous Solubility Advantage

For the dihydrochloride salt, the calculated partition coefficient is LogP = 0.07 [1]. Although measured LogP data for the mono‑hydrochloride are not publicly available, the value is expected to be comparably low due to the protonated amine. By contrast, 1‑methyl‑2‑phenyl‑1,2‑dihydro‑3H‑pyrazol‑3‑one has an estimated LogP of approximately 1.5–2.0, and the widely used 4‑aminoantipyrine (4‑amino‑1,5‑dimethyl‑2‑phenyl‑1,2‑dihydro‑3H‑pyrazol‑3‑one) has a reported LogP of 0.38 [2]. The lower LogP of the target compound indicates greater hydrophilicity, which may translate to higher aqueous solubility and reduced non‑specific binding in biochemical assays.

Lipophilicity (LogP)
Reported
Calc. LogP ≈ 0.07 (dihydrochloride) vs 0.38 (4‑aminoantipyrine)
Lower LogP suggests higher hydrophilicity; may reduce non‑specific binding in biochemical assays.
Measured LogP for mono‑HCl not available; values inferred from dihydrochloride and comparator databases.
LogP Aqueous solubility Physicochemical profiling

High-Value Application Scenarios for 5-(Aminomethyl)-1-methyl-2-phenylpyrazol-3-one HCl


Covalent Modification for PROTAC & Bioconjugation

The primary amine of the 5‑aminomethyl group serves as an orthogonal attachment point for linkers. In PROTAC design, the amine can be acylated to install E3‑ligase‑recruiting moieties, whereas the unsubstituted parent compound would require C‑H activation or de‑novo synthesis of a functionalized core. Researchers should prefer the mono‑hydrochloride for precise stoichiometric control during amide bond formation, avoiding the 15 % mass discrepancy introduced by the dihydrochloride [1].

Fragment-Based Lead Generation via Low Lipophilicity

With a calculated LogP near zero, the compound falls within the preferred property space for fragment hits (Rule of 3: LogP ≤ 3). Its hydrophilicity, combined with the reactive amine handle, makes it a suitable starting point for fragment growing or merging strategies aimed at improving target affinity while maintaining favorable physicochemical profiles [1].

Synthesis of Bioactive Aminomethylene-Pyrazolone Libraries

Aminomethylene pyrazolones are a patent‑protected class with demonstrated in‑vivo efficacy in metastasis models [2]. The 5‑aminomethyl group of the target compound can be elaborated to aminomethylene analogs via condensation with aldehydes, providing access to a biologically validated chemotype while retaining the precise N‑methyl‑N‑phenyl substitution that distinguishes it from other pyrazolone series.

Application
Selection Property
Validation Focus
PROTAC linker & bioconjugation
Primary amine handle for orthogonal conjugation
Confirm stoichiometric control with mono‑HCl salt; avoid dihydrochloride mass discrepancy
Fragment‑based lead generation
Low lipophilicity within Rule‑of‑3 space
Verify aqueous solubility and assay compatibility for fragment screening
Aminomethylene‑pyrazolone library synthesis
5‑Aminomethyl group for aldehyde condensation
Evaluate chemotype in patent‑reported metastasis model context
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